(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
Description
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is an organic compound characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with a secondary alcohol group
Properties
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the reduction of aromatic nitro compounds. One method involves using tetrahydroxydiboron as the reductant and 4,4’-bipyridine as the organocatalyst. This reaction can be completed within 5 minutes at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using suitable reducing agents.
Oxidation: The secondary alcohol group can be oxidized to a ketone.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Tetrahydroxydiboron and 4,4’-bipyridine.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: (2S)-2-(2-Methyl-3-aminophenyl)propan-1-ol.
Oxidation: (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-one.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the secondary alcohol group can form hydrogen bonds and undergo further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Methyl-3-aminophenyl)propan-1-ol: Similar structure but with an amino group instead of a nitro group.
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-one: Similar structure but with a ketone group instead of a secondary alcohol group.
Uniqueness
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is unique due to the combination of a nitro group, a methyl group, and a secondary alcohol group on the same molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
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